9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-
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Overview
Description
9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)- is a complex organic compound belonging to the purine family. This compound is characterized by its unique spiro structure, which includes a purine ring system fused with a spirocyclic nonane moiety. The presence of the spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)- typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with a spirocyclic ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the purine ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to natural purines makes it a valuable tool for investigating biochemical pathways and molecular mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may exhibit antiviral, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties can be leveraged to create advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with nucleic acids, affecting gene expression and cellular processes. The spiro structure plays a crucial role in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylamino-9-methyl purine
- N,N-Dimethyl-9H-purin-6-amine
- 2-Chloro-9H-purin-6-amine
Uniqueness
Compared to similar compounds, 9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)- stands out due to its spirocyclic structure. This unique feature imparts distinct chemical and physical properties, making it more versatile in various applications. The spiro structure also enhances its stability and reactivity, providing advantages in synthetic and industrial processes.
Properties
CAS No. |
139131-01-4 |
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Molecular Formula |
C14H19N5O2 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
9-(7,7-dimethyl-6,8-dioxaspiro[3.5]nonan-2-yl)purin-6-amine |
InChI |
InChI=1S/C14H19N5O2/c1-13(2)20-5-14(6-21-13)3-9(4-14)19-8-18-10-11(15)16-7-17-12(10)19/h7-9H,3-6H2,1-2H3,(H2,15,16,17) |
InChI Key |
ZKDSSJCBNLPOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2(CC(C2)N3C=NC4=C(N=CN=C43)N)CO1)C |
Origin of Product |
United States |
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